Activins

reproductive endocrinology pituitary function FSH regulation

Activins (CAS 104625-48-1), also known as FSH-releasing protein, are dimeric glycoproteins belonging to the transforming growth factor-β (TGF-β) superfamily, specifically composed of homodimers or heterodimers of inhibin beta subunits. The most widely studied isoform, Activin A (βA-βA homodimer), is a ~26 kDa disulfide-linked protein that signals through a heteromeric complex of type I (ALK4) and type II (ActRIIA/ActRIIB) serine/threonine kinase receptors to regulate diverse biological processes including mesoderm induction, neural differentiation, bone remodeling, hematopoiesis, and reproductive physiology.

Molecular Formula C9H10N4O3
Molecular Weight 406.6 g/mol
CAS No. 104625-48-1
Cat. No. B217808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActivins
CAS104625-48-1
SynonymsActivin
Activins
FSH Releasing Protein
FSH-Releasing Protein
Protein, FSH-Releasing
Molecular FormulaC9H10N4O3
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35
InChIInChI=1S/C27H34O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25H,7-16H2,1H3
InChIKeyUBWXUGDQUBIEIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Activins (CAS 104625-48-1) Procurement Guide: TGF-β Superfamily Ligand for Stem Cell and Reproductive Biology Applications


Activins (CAS 104625-48-1), also known as FSH-releasing protein, are dimeric glycoproteins belonging to the transforming growth factor-β (TGF-β) superfamily, specifically composed of homodimers or heterodimers of inhibin beta subunits [1]. The most widely studied isoform, Activin A (βA-βA homodimer), is a ~26 kDa disulfide-linked protein that signals through a heteromeric complex of type I (ALK4) and type II (ActRIIA/ActRIIB) serine/threonine kinase receptors to regulate diverse biological processes including mesoderm induction, neural differentiation, bone remodeling, hematopoiesis, and reproductive physiology . As a recombinant protein produced in various expression systems (human cells, insect cells, E. coli, or plant-based), Activin A is a critical reagent for stem cell differentiation protocols and reproductive endocrinology research, with its functional activity typically quantified by inhibition of MPC-11 cell proliferation (ED50 values) or calibrated against the WHO International Standard (NIBSC 91/626) .

Why Activins (CAS 104625-48-1) Cannot Be Substituted by Other TGF-β Superfamily Ligands: Comparative Evidence on Functional Selectivity


Within the TGF-β superfamily, ligands share overlapping receptor usage and downstream signaling pathways, yet exhibit profoundly divergent and even opposing biological outcomes. Activin A signals primarily through ActRIIA/ActRIIB and ALK4 to activate Smad2/3, whereas bone morphogenetic proteins (BMPs) such as BMP-2 and BMP-7 engage BMPRII/ActRII and ALK2/3/6 to activate Smad1/5/8 [1]. Crucially, Activin A does not bind BMP type I receptors (KD not detectable for BMPRIa-ECD) and shows no signaling through the BMP-Smad1/5/8 pathway [2]. In functional assays, Activin A and TGF-β1 exhibit vastly different potencies in regulating the same gene targets, with Activin A showing an EC50 of 1371 ng/mL for Sost induction versus 29 ng/mL for TGF-β1—a 47-fold difference [3]. Furthermore, Activin A and its structural relative Inhibin A exert functionally antagonistic effects on FSH secretion in identical pituitary cell systems [4]. Substituting Activin A with BMPs, TGF-β isoforms, or monomeric subunits therefore yields quantitatively and qualitatively distinct cellular responses, making careful ligand selection essential for reproducible experimental outcomes.

Quantitative Differentiation Evidence: How Activins (CAS 104625-48-1) Compares to Inhibins, Follistatin, BMPs, TGF-β1, and Small Molecules


Activin A vs. Inhibin A: Opposing Effects on FSH Secretion in Primary Pituitary Cells

Activin A and Inhibin A are structurally related members of the TGF-β superfamily that share a common βA subunit (Inhibin A is an α-βA heterodimer), yet they exert diametrically opposed functional effects on pituitary gonadotroph function. In ovine pituitary cell cultures, recombinant human Activin A produced a dose-dependent increase in basal FSH release (+72% vs. control; P < 0.001), GnRH-induced FSH release (+25%; P < 0.001), residual cellular FSH content (+114%; P < 0.001), and total FSH content (+67%; P < 0.001). Conversely, bovine Inhibin A significantly suppressed each of these same parameters of FSH production (P < 0.001 for all measures) [1]. This functional opposition demonstrates that Inhibin A cannot substitute for Activin A in any assay designed to stimulate FSH secretion, and highlights the critical importance of selecting the appropriate recombinant protein based on the desired experimental outcome.

reproductive endocrinology pituitary function FSH regulation

Activin A vs. Follistatin Isoforms: Quantitative Binding Affinity Differences Determine Neutralization Potency

Follistatin (FS) is a natural activin-binding protein that neutralizes Activin A activity. Two major isoforms, FS-288 and FS-315, exhibit markedly different binding affinities for Activin A, which directly translates to differential functional neutralization. Surface plasmon resonance experiments determined the equilibrium dissociation constant (Kd) for FS-288 binding to Activin A to be 46.5 ± 0.37 pM, whereas FS-315 bound with approximately 9.3-fold lower affinity, at 432 ± 26 pM [1]. This affinity difference corresponded to greater inhibition of Activin-induced transcriptional responses by FS-288 and more effective blockade of Activin A binding to its type II receptor compared to FS-315. For researchers requiring precise modulation of Activin A signaling, this quantitative affinity difference provides a critical basis for selecting the appropriate follistatin isoform or evaluating the potency of recombinant follistatin reagents.

ligand binding kinetics surface plasmon resonance TGF-β antagonism

Activin A vs. BMP-2: Differential Receptor Binding Affinity Defines Functional Selectivity

Activin A and BMP-2 are both members of the TGF-β superfamily that share type II receptors, yet they exhibit fundamentally different type I receptor binding profiles and signaling outcomes. Surface plasmon resonance kinetic analysis demonstrates that Activin A (Activin-βA homodimer) binds to the Activin type II receptor extracellular domain (ActRII-ECD) with high affinity (KD = 0.203 nM), whereas BMP-2 binds to ActRII-ECD with significantly lower affinity (KD = 36.8 nM)—a 181-fold difference. Critically, Activin A shows no detectable binding to the BMP type I receptor extracellular domain (BMPRIa-ECD), while BMP-2 binds BMPRIa-ECD with a KD of 2.09 nM [1]. This differential receptor engagement ensures that Activin A exclusively activates the Smad2/3 pathway via ALK4, whereas BMP-2 activates the Smad1/5/8 pathway via ALK2/3/6. Consequently, BMP-2 cannot substitute for Activin A in assays designed to measure Smad2/3 phosphorylation or FSHβ transcription.

receptor-ligand kinetics signaling pathway selectivity TGF-β superfamily

Activin A vs. TGF-β1: Divergent Potency in Sost Gene Regulation in Osteocytes

Despite belonging to the same TGF-β superfamily and both signaling through Smad2/3, Activin A and TGF-β1 exhibit profoundly different potencies in regulating the Sost gene, which encodes sclerostin, a key negative regulator of bone formation. In a comparative analysis of TGF-β isoform effects on Sost induction, TGF-β1 demonstrated an EC50 of 29 ng/mL, whereas Activin A exhibited a dramatically right-shifted dose-response curve with an EC50 of 1371 ng/mL—a 47.3-fold difference in potency. Additionally, the maximum induction achieved by Activin A was only 175% of vehicle control, compared to 257% for TGF-β1, indicating reduced efficacy as well as reduced potency [1]. This quantitative disparity demonstrates that even within the same signaling subfamily, ligands cannot be assumed interchangeable, and Activin A is a comparatively weak inducer of Sost expression relative to TGF-β1.

bone biology gene expression dose-response

Activin A vs. Small Molecule Alternatives: Superior Endoderm Differentiation Efficiency in Stem Cell Protocols

In definitive endoderm differentiation protocols for human pluripotent stem cells, recombinant Activin A is widely used as the gold standard inducer. A comparative study evaluated whether small molecule ROCK inhibitors (Fasudil) or the definitive endoderm inducer IDE1 could replace Activin A. The study found that Fasudil or IDE1 alone could not achieve a similar effect as Activin A [1]. When comparing differentiation efficiency between the IDE1 + CHIR99021 (IC) synergistic group and the Activin A + CHIR99021 (AC) group, the IC group showed significantly down-regulated definitive endoderm markers compared to the AC group. Western blot analysis revealed a significant difference in levels of phosphorylated Smad2/3 (p-SMAD2/3) between the AC and IC groups [1]. This evidence demonstrates that recombinant Activin A provides a level of Smad2/3 activation and endodermal specification that current small molecule alternatives cannot replicate, justifying its continued use as the reference standard in stem cell differentiation workflows.

stem cell differentiation definitive endoderm regenerative medicine

Recommended Application Scenarios for Activins (CAS 104625-48-1) Based on Quantitative Differentiation Evidence


FSH Secretion Assays Requiring Positive Stimulation (Not Suppression)

In primary pituitary cell cultures or gonadotrope cell lines (e.g., LβT2), Activin A provides robust, dose-dependent stimulation of FSH synthesis and secretion. This application is supported by direct comparative evidence showing that Activin A increases basal FSH release by +72%, GnRH-induced release by +25%, and total FSH content by +67% in ovine pituitary cells, whereas Inhibin A suppresses these same parameters [1]. Researchers studying FSH upregulation should select recombinant Activin A, as Inhibin A will produce the opposite effect. For assay standardization, products calibrated against the WHO standard NIBSC 91/626 (specific activity 0.001 IU/ng) provide traceable potency [2].

Definitive Endoderm Differentiation of Human Pluripotent Stem Cells

Recombinant Activin A is the gold-standard inducer for definitive endoderm specification in human embryonic stem cell (hESC) and induced pluripotent stem cell (iPSC) differentiation protocols. Comparative data demonstrate that small molecule alternatives (Fasudil, IDE1) alone cannot achieve the differentiation efficiency of Activin A, and even the IDE1 + CHIR99021 combination yields significantly lower definitive endoderm marker expression and reduced p-SMAD2/3 signaling compared to Activin A + CHIR99021 [1]. For GMP-grade manufacturing of cell therapy products, recombinant Activin A produced under animal component-free conditions and meeting pharmacopeial ancillary material standards is available [2].

Smad2/3 Pathway Activation in Cell Signaling Studies (Excluding Smad1/5/8)

Activin A exclusively activates the Smad2/3 signaling pathway via ALK4 and does not engage the BMP-Smad1/5/8 pathway. This pathway selectivity is quantitatively supported by surface plasmon resonance data showing that Activin A binds with high affinity to ActRII-ECD (KD = 0.203 nM) but shows no detectable binding to BMPRIa-ECD, in contrast to BMP-2 which binds both receptor types [1]. Researchers requiring selective activation of Smad2/3 without confounding Smad1/5/8 signaling should use Activin A rather than BMPs, which co-activate both pathways. Additionally, Activin A functions as a competitive antagonist of BMP signaling at the type II receptor level, a property that can be exploited to study ligand-receptor competition dynamics [2].

Follistatin Binding and Neutralization Studies

The well-characterized, high-affinity interaction between Activin A and follistatin isoforms makes this ligand-receptor pair an excellent model system for studying protein-protein interactions and antagonist mechanisms. Quantitative binding data show that FS-288 binds Activin A with a Kd of 46.5 pM, while FS-315 binds with 9.3-fold lower affinity (Kd = 432 pM) [1]. This differential affinity translates directly to functional neutralization potency, enabling dose-response studies of follistatin-mediated inhibition. For researchers developing or characterizing novel Activin antagonists, the availability of recombinant Activin A with defined purity (≥95% SDS-PAGE) and validated biological activity (ED50 1-10 ng/mL in MPC-11 proliferation assays) ensures reproducible ligand quality [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Activins

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.